Biotin protein ligase-IN-1

Metabolic Stability Pharmacokinetics In Vivo Clearance

Early BPL inhibitors like Bio-AMS suffer from rapid acyl-sulfamide hydrolysis and cytotoxic metabolite release, limiting therapeutic windows. Biotin protein ligase-IN-1 (Bio-9) is a second-generation analogue engineered for metabolic stability. - 7 nM binding affinity (Kd) to S. aureus BPL; MIC = 0.2 μM against MRSA - >70-fold activity shift in BPL-underexpressing strains validates on-target efficacy - BenchChem supplies >98% purity, research-grade quantities with global shipping

Molecular Formula C19H27N10NaO7S2
Molecular Weight 594.6 g/mol
Cat. No. B15565178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin protein ligase-IN-1
Molecular FormulaC19H27N10NaO7S2
Molecular Weight594.6 g/mol
Structural Identifiers
InChIInChI=1S/C19H28N10O7S2.Na/c20-15-12-16(23-6-22-15)29(7-24-12)17-14(31)13(30)9(36-17)4-25-38(34,35)28-18(32)21-3-1-2-10-11-8(5-37-10)26-19(33)27-11;/h6-11,13-14,17,25,30-31H,1-5H2,(H6,20,21,22,23,26,27,28,32,33);/q;+1/p-1/t8-,9+,10-,11-,13?,14-,17+;/m0./s1
InChIKeyRIVFCJHRIWOXAH-ZCWMHWQUSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin Protein Ligase-IN-1 (Bio-9): Strategic Antibacterial Choice


Biotin protein ligase-IN-1, also designated as Compound Bio-9, is a synthetic, small-molecule adenylation inhibitor targeting the essential metabolic enzyme biotin protein ligase (BPL). It is an analogue developed from the bisubstrate inhibitor Bio-AMS, specifically designed to overcome the metabolic instability of the acyl-sulfamide linker that limited the clinical utility of earlier compounds in this class [1]. This compound functions by occupying the biotin-binding pocket and adjacent adenosine-binding region of BPL, thereby preventing the synthesis of the reaction intermediate biotinyl-5′-AMP and subsequent protein biotinylation [2].

Biotin Protein Ligase-IN-1 (Bio-9) Substitution Risks


Substituting Biotin protein ligase-IN-1 (Bio-9) with another BPL inhibitor based solely on enzyme potency metrics is scientifically unsound due to two critical and quantifiable performance gaps. First, the prototype inhibitor Bio-AMS exhibits a Kd of 0.865 nM against MtBPL but suffers from rapid in vivo hydrolysis of its central acyl-sulfamide linker, resulting in high clearance and release of a moderately cytotoxic metabolite that precludes its therapeutic advancement [1]. Second, while triazole-based inhibitors such as those reported by Stachura et al. achieve Ki values of 6–90 nM, their antibacterial MIC values of 1–8 μg/mL against S. aureus are markedly inferior to the whole-cell activity of Bio-9 [2][3]. These divergent properties—enzyme potency, metabolic stability, and whole-cell antibacterial activity—cannot be predicted from chemical structure alone and mandate compound-specific evaluation.

Biotin Protein Ligase-IN-1 (Bio-9) Head-to-Head Evidence


Metabolic Stability vs. Bio-AMS

Biotin protein ligase-IN-1 (Bio-9) was engineered to prevent the metabolic liability of the prototype inhibitor Bio-AMS, which undergoes rapid in vivo hydrolysis at its central acyl-sulfamide linker. Pharmacokinetic studies directly comparing Bio-9 to Bio-AMS in vivo demonstrated that Bio-9 exhibits negligible hydrolysis of this linker, translating to substantially reduced systemic clearance and significantly boosted drug exposure and half-life [1]. This metabolic stability directly addresses the primary obstacle preventing clinical translation of the bisubstrate adenylation inhibitor class.

Metabolic Stability Pharmacokinetics In Vivo Clearance

S. aureus Antibacterial Potency vs. Biotinol-5'-AMP

The antibacterial efficacy of Biotin protein ligase-IN-1 (Bio-9) was rigorously validated as being on-target through genetic modulation of BPL expression levels. In strains engineered to underexpress BPL, the antibacterial activity of Bio-9 improved by more than 70-fold relative to wild-type. Conversely, in strains engineered to overexpress BPL, the compound was more than 5-fold less effective [1]. This quantitative, bidirectional response to target protein abundance provides definitive evidence that the antibacterial effect is mediated specifically through BPL inhibition rather than off-target toxicity.

Target Engagement Mechanism of Action Antibacterial Activity

Target Engagement vs. Bio-AMS

Biotin protein ligase-IN-1 (Bio-9) demonstrates potent, quantifiable antibacterial activity against two clinically important pathogens: Staphylococcus aureus (including methicillin-resistant and -susceptible strains) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against S. aureus is 0.2 μM, while the MIC against M. tuberculosis is 20 μM [1]. In contrast, the parent compound Bio-AMS, while possessing a tighter enzyme binding affinity (Kd = 0.865 nM), does not report a comparable MIC value against S. aureus in the same assay format, and its antitubercular activity is confounded by metabolic instability . Triazole-based BPL inhibitors such as analogues 12 and 13, despite sub-10 nM Ki values, exhibit MICs of 1 μg/mL and 8 μg/mL against S. aureus, respectively, which are less potent on a molar basis than the 0.2 μM (≈0.13 μg/mL) MIC of Bio-9 [2].

Antibacterial MIC MRSA

Cross-Species Spectrum vs. Triazole Analogues

Biotin protein ligase-IN-1 (Bio-9) binds to biotin protein ligase with a dissociation constant (Kd) of 7 nM [1]. This places it among the most potent BPL inhibitors reported. For context, the prototypical inhibitor Bio-AMS exhibits a Kd of 0.865 nM against MtBPL , while sulfonamide-based inhibitors such as sulfonylcarbamate 8 achieve a Ki of 10.3 ± 3.8 nM against S. aureus BPL [2]. Triazole-based inhibitors span a broader range, with Ki values from 6.01 ± 1.01 nM (analogue 12) to 90 nM (early triazole scaffold) [3][4]. Bio-9 thus occupies a favorable position in the high-affinity tier of this inhibitor class.

BPL Inhibition Binding Affinity Kd

Structural Basis for Inhibition: Co-Crystal Structure with S. aureus BPL

The binding mode of Biotin protein ligase-IN-1 (Bio-9) and related adenylation inhibitors has been elucidated through X-ray crystallography. The co-crystal structure of S. aureus BPL in complex with a halogenated inhibitor analogue (PDB: 8ENI) reveals the molecular details of inhibitor occupancy within the biotin-binding pocket and the adjacent adenosine-binding region [1]. This structural information is not available for all comparator compounds: while triazole-based inhibitors have been co-crystallized with S. aureus BPL (PDB: 4DQ2, 3V7C, 3V7S), the specific Bio-9 co-crystal structure provides direct insight into the adenylation inhibitor class [2]. Sulfonamide-based inhibitors such as sulfonylcarbamate 8 have not been reported in co-crystal structures, limiting structure-guided optimization of that chemotype [3].

X-ray Crystallography Structure-Based Drug Design Binding Mode

Biotin Protein Ligase-IN-1 (Bio-9) Validated Applications


Lead Optimization for Metabolic Stability

Biotin protein ligase-IN-1 (Bio-9) is the preferred tool compound for researchers conducting in vivo antibacterial efficacy studies, particularly in animal models of S. aureus or M. tuberculosis infection. Unlike Bio-AMS, which is rapidly hydrolyzed in vivo and exhibits high clearance with release of a cytotoxic metabolite, Bio-9 demonstrates metabolic stability with negligible hydrolysis, substantially reduced clearance, and boosted drug exposure and half-life [1]. This profile enables sustained systemic exposure necessary for evaluating BPL inhibition as a therapeutic strategy in whole-animal models. Procurement of Bio-9 is indicated when the research objective requires translation from in vitro enzyme inhibition to in vivo pharmacodynamic assessment.

Target Validation in S. aureus MRSA Models

For studies requiring rigorous validation of on-target BPL engagement in live bacterial cells, Biotin protein ligase-IN-1 (Bio-9) offers a unique and quantifiable control strategy. The compound's antibacterial activity is exquisitely sensitive to BPL expression levels: it is more than 70-fold more potent against BPL-underexpressing strains and more than 5-fold less potent against BPL-overexpressing strains [1]. This bidirectional dose-response relationship to target protein abundance serves as a definitive pharmacodynamic biomarker for on-target mechanism. Researchers investigating the biological consequences of BPL inhibition, screening for resistance mechanisms, or validating chemical probes should select Bio-9 for these target engagement studies.

Cross-Species Mechanistic Studies

Biotin protein ligase-IN-1 (Bio-9) demonstrates the most potent reported whole-cell antibacterial activity among BPL inhibitors against Staphylococcus aureus, with an MIC of 0.2 μM against both methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) strains [1]. It also exhibits activity against Mycobacterium tuberculosis (MIC = 20 μM) [1]. This potency profile, combined with its on-target mechanism of action validated through BPL expression modulation, makes Bio-9 the optimal positive control or reference compound for cell-based antibacterial screening campaigns. Researchers conducting high-throughput screens to identify novel antibacterial agents, evaluating combination therapies with existing antibiotics, or characterizing BPL as an antibacterial target in clinical isolates should prioritize Bio-9 over comparator BPL inhibitors such as Bio-AMS (metabolically unstable) or triazole analogues (less potent whole-cell activity) [2].

Structure-Based Drug Design and Medicinal Chemistry Optimization

Medicinal chemistry programs focused on optimizing BPL inhibitors for improved potency, selectivity, or drug-like properties benefit from the structural information available for the adenylation inhibitor class. The co-crystal structure of a halogenated adenylation inhibitor with S. aureus BPL (PDB: 8ENI) reveals the binding mode of compounds occupying both the biotin-binding pocket and adenosine-binding region [1]. This structural template supports computational docking, molecular dynamics simulations, and structure-guided design of next-generation BPL inhibitors. Bio-9 serves as the benchmark metabolically stable analogue from which further optimization campaigns can be launched. Procurement of Bio-9 is indicated as a reference standard for validating computational models, establishing baseline activity for new analogue series, or conducting structure-activity relationship (SAR) studies aimed at improving antibacterial potency while maintaining metabolic stability.

Technical Documentation Hub

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